9-Eicosene, (E)-

Description

Properties

IUPAC Name |

(E)-icos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKUUBSZXVVDZ-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-9-Eicosene: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Eicosene is a long-chain monounsaturated alkene with the molecular formula C₂₀H₄₀.[1][2] As a naturally occurring compound found in various plants and microorganisms, it has garnered scientific interest for its roles as an insect pheromone and its potential antimicrobial properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of (E)-9-Eicosene. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of its biosynthetic pathway and proposed mechanism of antimicrobial action, to support further research and development.

Chemical Structure and Identification

(E)-9-Eicosene is characterized by a twenty-carbon chain with a single double bond located between the ninth and tenth carbon atoms. The "(E)" designation, derived from the German entgegen (opposite), indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, resulting in a trans configuration.

-

IUPAC Name: (E)-icos-9-ene[4]

-

Synonyms: (9E)-9-Icosene, trans-9-Eicosene

-

CAS Number: 42448-90-8[3]

-

Molecular Formula: C₂₀H₄₀[4]

-

SMILES: CCCCCCCCCC/C=C/CCCCCCCC[4]

-

InChI Key: UVLKUUBSZXVVDZ-HTXNQAPBSA-N[3]

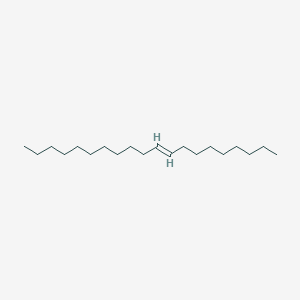

2D Structure:

Physicochemical Properties

Table 1: Physicochemical Properties of (E)-9-Eicosene

| Property | Value | Source |

| Molecular Weight | 280.53 g/mol | [2] |

| Melting Point | 310.08 K (36.93 °C) (Calculated) | [5] |

| Boiling Point | 661.16 K (388.01 °C) (Calculated) | [5] |

| Density | No experimental data available | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and diethyl ether. | [1][6] |

| XLogP3-AA | 10.1 | [4][7] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Rotatable Bond Count | 16 | [8] |

| Kovats Retention Index | 1914 (Standard polar column) | [4] |

Biological Significance and Signaling Pathways

(E)-9-Eicosene plays a significant role in chemical communication among insects and exhibits antimicrobial activity.

Insect Pheromone Biosynthesis

Long-chain alkenes, including (E)-9-Eicosene, are common components of insect cuticular hydrocarbons and sex pheromones. Their biosynthesis typically originates from fatty acid metabolism. The general pathway involves the synthesis of saturated fatty acids, followed by desaturation and subsequent elongation or chain-shortening to achieve the specific chain length and double bond position of the target pheromone.

Antimicrobial Mechanism of Action

The antimicrobial activity of long-chain hydrocarbons like (E)-9-Eicosene is primarily attributed to their interaction with and disruption of the bacterial cell membrane. Due to their lipophilic nature, these molecules can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to leakage of intracellular components and ultimately cell death.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of (E)-9-Eicosene.

Synthesis via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. For the synthesis of (E)-9-Eicosene, a stabilized phosphonium ylide is reacted with an aldehyde. A general protocol is outlined below.

Materials:

-

Triphenylphosphine

-

1-Bromodecane

-

Decanal

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in a suitable anhydrous solvent.

-

Add an equimolar amount of 1-bromodecane to the solution.

-

Heat the reaction mixture to reflux and stir for several hours until the formation of a white precipitate (the phosphonium salt) is complete.

-

Cool the mixture and collect the salt by filtration. Wash the salt with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dry under vacuum.

-

-

Formation of the Ylide:

-

Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add an equimolar amount of a strong base (e.g., n-butyllithium in hexanes). The formation of the ylide is indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at low temperature for a specified time to ensure complete ylide formation.

-

-

Wittig Reaction:

-

To the ylide solution, slowly add an equimolar amount of decanal, also dissolved in anhydrous THF, while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate (E)-9-Eicosene.

-

Logical Workflow for Wittig Synthesis:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (E)-9-Eicosene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Autosampler.

GC-MS Conditions (Typical):

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

Sample Preparation:

-

Dissolve the sample containing (E)-9-Eicosene in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

If necessary, filter the sample to remove any particulate matter.

-

Transfer the sample to a GC vial.

Data Analysis:

-

Identify the peak corresponding to (E)-9-Eicosene based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). Characteristic fragment ions for long-chain alkenes can be used for confirmation.

-

Quantification can be performed by creating a calibration curve using standards of known concentrations.

Conclusion

(E)-9-Eicosene is a long-chain alkene with significant biological roles, particularly in insect chemical communication and as a potential antimicrobial agent. While its basic chemical identity is well-established, there is a notable lack of experimentally determined physical property data in the public domain. The experimental protocols provided in this guide for its synthesis via the Wittig reaction and analysis by GC-MS offer a foundation for researchers to further investigate this compound. Future studies should focus on the experimental determination of its physicochemical properties and a more detailed elucidation of its specific biological signaling pathways to fully realize its potential in drug development and other applications.

References

- 1. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 9-Eicosene, (E)- | 42448-90-8 | Benchchem [benchchem.com]

- 4. 9-Eicosene, (E)- | C20H40 | CID 5365037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Eicosene (CAS 42448-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 9-Eicosene | C20H40 | CID 545762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmppdb.com.ng [nmppdb.com.ng]

Unveiling the Botanical Origins of (E)-9-Eicosene: A Technical Guide for Researchers

Introduction

(E)-9-Eicosene is a long-chain unsaturated hydrocarbon (C20H40) that has garnered increasing interest within the scientific community due to its diverse biological activities, including antimicrobial and cytotoxic properties. As a naturally occurring compound, its presence in various plant species presents opportunities for the discovery and development of new therapeutic agents and biochemical products. This technical guide provides an in-depth overview of the known plant sources of (E)-9-Eicosene, detailed experimental protocols for its extraction and quantification, and a plausible biosynthetic pathway. The information is curated to support researchers in their efforts to explore and harness the potential of this valuable phytochemical.

Natural Plant Sources of (E)-9-Eicosene

(E)-9-Eicosene has been identified in a variety of plant species, distributed across different plant families. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method employed. The following table summarizes the quantitative data available in the current literature.

| Plant Species | Family | Plant Part | Extraction Method | Concentration of (E)-9-Eicosene |

| Iris kashmiriana | Iridaceae | Flowers | Ethyl Acetate Extraction | 14.61% of total extract[1][2] |

| Enantia chlorantha | Annonaceae | Stem Bark | Ethanol Extraction | 7.52% of total extract[3][4] |

| Urena lobata | Malvaceae | Leaves | Ethanol Extraction | 0.37% of total extract[5][6] |

| Syzygium samarangense | Myrtaceae | Leaves | Methanol Extraction | 0.90 ± 0.17% of total extract[7] |

| Rosa damascena | Rosaceae | Aerial Parts | Hydrodistillation | 5.69% of essential oil |

| Alangium salviifolium | Cornaceae | Leaves | Chloroform, Acetone, Methanol, Ethanol, Water Extraction | Present, not quantified[8][9] |

| Croton bonplandianum | Euphorbiaceae | Leaves | Not specified | Present, not quantified[10] |

| Hordeum vulgare | Poaceae | Shoots | Not specified | Present, not quantified |

| Terminalia chebula | Combretaceae | Fruit | Not specified | Present, not quantified |

Experimental Protocols: Extraction and Analysis

The accurate identification and quantification of (E)-9-Eicosene in plant matrices are predominantly achieved through solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below is a generalized, detailed methodology based on established protocols.

Sample Preparation

-

Collection and Drying: Collect the desired plant material (e.g., leaves, flowers, bark). Air-dry the material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a fine powder using a mechanical blender. Store the powder in an airtight container at 4°C until extraction.

Solvent Extraction

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak a known quantity of the powdered plant material (e.g., 100 g) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a sealed container. The solvent-to-sample ratio is typically 10:1 (v/w). Agitate the mixture periodically over 48-72 hours at room temperature.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with a suitable solvent for a defined period (e.g., 6-8 hours).

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation for GC-MS: Dissolve a known amount of the crude extract in a suitable volatile solvent (e.g., hexane or methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent or similar GC system equipped with a mass selective detector.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used for separating long-chain hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode with an injection volume of 1 µL. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp up to 280°C at a rate of 5-10°C/min, and a final hold for 10-15 minutes.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV. The ion source temperature is typically 230°C, and the quadrupole temperature is 150°C. The mass scan range is generally from 40 to 550 amu.

-

-

Compound Identification and Quantification:

-

Identification: Identify (E)-9-Eicosene by comparing its mass spectrum and retention time with that of an authentic standard and by matching the fragmentation pattern with spectral libraries such as NIST and Wiley.

-

Quantification: Determine the relative percentage of (E)-9-Eicosene based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve should be prepared using a certified reference standard of (E)-9-Eicosene.

-

Visualizing the Workflow and Biosynthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the analysis of (E)-9-Eicosene and a plausible biosynthetic pathway in plants.

Caption: Experimental workflow for the extraction and analysis of (E)-9-Eicosene.

Caption: A plausible biosynthetic pathway for long-chain alkenes like (E)-9-Eicosene.

Biosynthesis and Potential Roles

The biosynthesis of long-chain alkenes in plants is believed to originate from the fatty acid synthesis pathway. Very-long-chain fatty acids (VLCFAs) are produced through the elongation of C16 and C18 fatty acids. These VLCFAs, in the form of acyl-CoAs, are then thought to undergo a two-step conversion to alkenes. This process involves the reduction of the acyl-CoA to an aldehyde intermediate, followed by decarbonylation to yield the final alkene. In Arabidopsis thaliana, this is catalyzed by an enzymatic complex involving CER1 and CER3. A similar mechanism is likely responsible for the production of (E)-9-Eicosene from its corresponding C20:1 acyl-CoA precursor.

While a specific signaling pathway for (E)-9-Eicosene in plants has not been elucidated, its role as a volatile organic compound (VOC) suggests its involvement in plant-insect interactions. Plant VOCs can act as attractants for pollinators or as defense compounds, repelling herbivores or attracting their natural predators. The documented antimicrobial and cytotoxic activities of extracts containing (E)-9-Eicosene also point to a potential role in plant defense against pathogens.

Conclusion

This technical guide provides a consolidated resource for researchers interested in the natural sources, analysis, and biosynthesis of (E)-9-Eicosene in plants. The provided data and protocols offer a solid foundation for further investigation into the pharmacological and ecological significance of this compound. Future research should focus on elucidating the specific enzymatic steps in the biosynthesis of (E)-9-Eicosene in different plant species and exploring its precise roles in plant signaling and defense. Such studies will be invaluable for unlocking the full potential of this promising natural product in drug development and other biotechnological applications.

References

- 1. Phytochemical characterization and biomedical potential of Iris kashmiriana flower extracts: a promising source of natural antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tjpps.org [tjpps.org]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. jddtonline.info [jddtonline.info]

- 7. Discrimination of Syzygium samarangense cv. ‘Giant Green’ Leaves at Different Maturity Stages by FTIR and GCMS Fingerprinting | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of (E)-9-Eicosene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Eicosene is a C20 mono-unsaturated cuticular hydrocarbon (CHC) found in various insect species, where it can play a role in chemical communication and desiccation resistance. Its biosynthesis is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes. This technical guide delineates the proposed biosynthetic pathway of (E)-9-eicosene, detailing the key enzymatic steps from fatty acid synthesis to the final oxidative decarbonylation. It provides a synthesis of available knowledge on the enzymes involved, their regulation, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers investigating insect chemical ecology, physiology, and for professionals in drug development targeting insect-specific metabolic pathways.

Introduction to Cuticular Hydrocarbons and (E)-9-Eicosene

Insect cuticular hydrocarbons are a diverse class of lipids, primarily long-chain alkanes and alkenes, that form a critical component of the insect's outer epicuticular wax layer.[1] They serve as a primary barrier against water loss, a crucial adaptation for terrestrial life, and are also intricately involved in chemical communication, acting as pheromones, kairomones, and allomones that mediate behaviors such as mating, aggregation, and species recognition.[1][2]

(E)-9-Eicosene is a specific monoene with 20 carbon atoms and a double bond at the ninth position in the trans or (E) configuration. The biosynthesis of such unsaturated hydrocarbons involves a series of enzymatic reactions that modify fatty acid precursors.

The Biosynthetic Pathway of (E)-9-Eicosene

The synthesis of (E)-9-eicosene originates from the general fatty acid synthase (FAS) pathway, followed by specific elongation, desaturation, reduction, and decarbonylation steps. The entire process is localized within the endoplasmic reticulum of oenocytes.

De Novo Fatty Acid Synthesis

The pathway begins with the de novo synthesis of saturated fatty acids by Fatty Acid Synthase (FAS). Acetyl-CoA is carboxylated to malonyl-CoA, which serves as the two-carbon donor for the growing acyl chain. The primary product of FAS is typically palmitoyl-CoA (C16:0).

Desaturation to Form an Unsaturated Precursor

To introduce the double bond at the 9-position, a Δ9-desaturase acts on a saturated fatty acyl-CoA precursor. In the most probable pathway leading to 9-eicosene, a Δ9-desaturase introduces a double bond into stearoyl-CoA (C18:0) to produce oleoyl-CoA (C18:1Δ9).[3] Insect Δ9-desaturases are membrane-bound enzymes that utilize molecular oxygen and electrons from NAD(P)H, transferred via cytochrome b5 and cytochrome b5 reductase.[4][5] The stereochemistry of the double bond introduced by Δ9-desaturases is typically cis (Z). A subsequent isomerization step would be required to yield the (E) configuration, or the desaturase itself could possess the ability to produce the (E) isomer, although this is less common for Δ9-desaturases.

Elongation to the C20 Backbone

The C18:1 fatty acyl-CoA precursor is then elongated by a single cycle of a fatty acid elongase (ELO) complex. This four-step process, involving condensation, reduction, dehydration, and a second reduction, adds two carbons from malonyl-CoA to the carboxyl end of the acyl chain, resulting in the formation of (Z)-11-eicosenoyl-CoA (C20:1Δ11).[6]

Reduction to a Fatty Aldehyde

The C20:1 fatty acyl-CoA is then reduced to the corresponding fatty aldehyde, (Z)-11-eicosenal, by a fatty acyl-CoA reductase (FAR). This two-step reaction requires NADPH.

Oxidative Decarbonylation to (E)-9-Eicosene

The final and key step is the oxidative decarbonylation of the C20 aldehyde to the C19 hydrocarbon, (E)-9-eicosene. This reaction is catalyzed by a highly conserved, insect-specific cytochrome P450 enzyme of the CYP4G family.[7][8] This enzyme removes the carbonyl carbon, releasing it as CO2, and results in the formation of the final hydrocarbon product.[7][8] The mechanism of this reaction is believed to involve the formation of a peroxo-intermediate at the heme iron of the P450, which then attacks the aldehyde carbonyl group. The precise mechanism leading to the (E) configuration of the double bond is not fully elucidated but could occur during this final step.

Key Enzymes and Their Characteristics

| Enzyme Class | Abbreviation | Function | Substrate (Proposed) | Product (Proposed) |

| Fatty Acid Synthase | FAS | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) |

| Delta-9 Desaturase | Desat | Introduction of a double bond at the Δ9 position | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1Δ9) |

| Fatty Acid Elongase | ELO | Elongation of the fatty acyl chain by two carbons | Oleoyl-CoA (C18:1Δ9), Malonyl-CoA | (Z)-11-Eicosenoyl-CoA (C20:1Δ11) |

| Fatty Acyl-CoA Reductase | FAR | Reduction of the fatty acyl-CoA to a fatty aldehyde | (Z)-11-Eicosenoyl-CoA (C20:1Δ11) | (Z)-11-Eicosenal |

| Cytochrome P450 Oxidative Decarbonylase | CYP4G | Oxidative decarbonylation of the fatty aldehyde to a hydrocarbon | (Z)-11-Eicosenal | (E)-9-Eicosene |

Experimental Protocols

Extraction and Analysis of (E)-9-Eicosene

Objective: To extract and quantify (E)-9-eicosene from insect cuticles.

Protocol:

-

Extraction: Individual insects are submerged in a non-polar solvent such as hexane or pentane for 5-10 minutes. This method effectively dissolves the cuticular lipids without significant contamination from internal lipids.

-

Internal Standard: A known amount of an internal standard (e.g., n-octadecane) is added to each sample for accurate quantification.

-

Analysis: The extract is concentrated under a gentle stream of nitrogen and analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Identification: (E)-9-eicosene is identified based on its retention time and mass spectrum compared to an authentic standard.

-

Quantification: The amount of (E)-9-eicosene is calculated by comparing its peak area to that of the internal standard.

Heterologous Expression and Functional Assay of Desaturases

Objective: To functionally characterize the desaturase responsible for producing the C18:1 precursor.

Protocol:

-

Gene Identification and Cloning: Candidate desaturase genes are identified from the insect's genome or transcriptome. The full-length open reading frame is amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).[9]

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, often one that lacks its endogenous desaturase activity.[9]

-

Expression and Substrate Feeding: Yeast cultures are grown under inducing conditions, and a potential saturated fatty acid precursor (e.g., stearic acid) is added to the medium.

-

Lipid Extraction and Analysis: After incubation, yeast cells are harvested, and total fatty acids are extracted and derivatized to fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: The FAMEs are analyzed by GC-MS to identify the formation of the expected unsaturated product (e.g., methyl oleate). The position of the double bond can be determined by derivatization (e.g., with dimethyl disulfide) followed by MS analysis.

In Vitro Assay for Fatty Acid Elongase Activity

Objective: To measure the activity of the elongase that converts C18:1 to C20:1.

Protocol:

-

Microsome Preparation: Microsomal fractions containing the elongase enzymes are prepared from oenocytes or fat body tissue by differential centrifugation.

-

Reaction Mixture: The assay mixture contains microsomal protein, the fatty acyl-CoA substrate (e.g., oleoyl-CoA), radiolabeled malonyl-CoA ([14C]malonyl-CoA), and NADPH.[10]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Extraction and Separation: The reaction is stopped, and the fatty acyl-CoAs are hydrolyzed. The resulting free fatty acids are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled product is quantified by scintillation counting or autoradiography.

Regulation of Biosynthesis

The biosynthesis of cuticular hydrocarbons, including (E)-9-eicosene, is tightly regulated by insect hormones, primarily juvenile hormone (JH) and ecdysone.[11][12] These hormones can influence the expression of the biosynthetic genes, including desaturases, elongases, and CYP4G enzymes, thereby altering the CHC profile in response to developmental stage, age, sex, and environmental conditions.[3]

Signaling Pathway: The precise signaling pathways are still under investigation, but it is known that ecdysone acts through its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[13] Juvenile hormone's effects are mediated by its receptor, Methoprene-tolerant (Met), which often acts in concert with other transcription factors.[14] The interplay between these two hormonal pathways fine-tunes the expression of the enzymatic machinery required for the production of specific CHC profiles.[14]

Visualizations

Biosynthesis Pathway of (E)-9-Eicosene

Caption: Proposed biosynthetic pathway of (E)-9-Eicosene in insects.

Experimental Workflow for Desaturase Characterization

Caption: Workflow for heterologous expression and characterization of a desaturase.

Regulatory Hormone Signaling

Caption: Hormonal regulation of (E)-9-eicosene biosynthesis.

Conclusion and Future Directions

The biosynthesis of (E)-9-eicosene in insects is a specialized branch of the well-conserved fatty acid metabolism pathway, culminating in a unique oxidative decarbonylation step catalyzed by CYP4G enzymes. While the general pathway is understood, significant gaps remain in our knowledge regarding the specific enzymes involved in the synthesis of this particular hydrocarbon in different insect species. Future research should focus on the functional characterization of the specific desaturases, elongases, and FARs that contribute to the C20:1 precursor. Furthermore, elucidating the precise regulatory networks, including the identification of specific transcription factors and their binding sites on the promoters of these biosynthetic genes, will provide a more complete understanding of how insects produce their diverse and dynamic chemical profiles. This knowledge will not only advance our understanding of insect chemical ecology but may also pave the way for the development of novel and specific pest management strategies.

References

- 1. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific Transcriptional Responses to Juvenile Hormone and Ecdysone in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. Specific transcriptional responses to juvenile hormone and ecdysone in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (E)-9-Eicosene and Related Alkenes as Cuticular Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the role of long-chain mono-unsaturated alkenes as cuticular hydrocarbons (CHCs) in insects, with a specific focus on (E)-9-eicosene. Due to the limited specific research on (E)-9-eicosene, this document synthesizes broader knowledge of analogous compounds to present a complete technical picture, from biosynthesis and quantitative analysis to functional roles and detailed experimental protocols.

Introduction to Cuticular Hydrocarbons

Cuticular hydrocarbons are a primary component of the epicuticular wax layer of insects, playing a crucial dual role in survival and communication. Primarily, they form a hydrophobic barrier that prevents desiccation, a critical function for terrestrial arthropods.[1] Beyond this physiological role, CHCs are pivotal mediators of chemical communication, acting as pheromones and semiochemicals that convey a wide array of information.[1]

The complex mixtures of CHCs found on an insect's cuticle can be broadly categorized into three main classes:

-

n-Alkanes: Straight-chain saturated hydrocarbons, primarily associated with waterproofing.[1]

-

Alkenes: Unsaturated hydrocarbons containing one or more double bonds. These are frequently implicated in chemical signaling.[1]

-

Methyl-branched Alkanes: Saturated hydrocarbons with one or more methyl group branches, which also play a significant role in communication.[1]

This guide focuses on the alkenes, specifically long-chain monoenes like (E)-9-eicosene. While compounds such as (Z)-9-tricosene in Drosophila melanogaster are well-documented sex and aggregation pheromones, specific data on (E)-9-eicosene remains scarce. This document will therefore use established knowledge of CHC biology to frame our current understanding and guide future research on (E)-9-eicosene and related molecules.

Quantitative Analysis of Alkene CHCs

The precise composition and relative abundance of CHCs on an insect's cuticle are often specific to species, sex, caste, and even physiological state. Quantitative analysis is therefore essential for understanding their function. Currently, specific quantitative data for (E)-9-eicosene across various insect populations is not widely available in published literature. However, the compound has been identified as a secondary metabolite produced by the bacterium Photorhabdus sp., which is symbiotic with insect pathogenic nematodes.

To illustrate how such data is typically presented, Table 1 provides a template based on data for other representative alkene CHCs.

Table 1: Representative Quantitative Data of Alkene Cuticular Hydrocarbons in Insects

| Species | Compound | Sex/Caste | Relative Abundance (%) | Analytical Method | Reference (Illustrative) |

| Drosophila melanogaster | (Z)-9-Tricosene | Male | ~25-35% of total CHCs | GC-MS | (Ferveur, 2005) |

| Vespa velutina nigrithorax | Total Alkenes | Worker | ~20-30% | GC-MS | [2] |

| Vespa velutina nigrithorax | Total Alkenes | Queen | ~15-25% | GC-MS | [2] |

| Photorhabdus sp. (bacterium) | (E)-3-Eicosene | N/A | Detected | GC-HR-TOF-MS | |

| Photorhabdus sp. (bacterium) | (E)-5-Eicosene | N/A | Detected | GC-HR-TOF-MS |

Note: This table is illustrative. Specific values can vary significantly based on insect age, diet, and environmental conditions. Data for Photorhabdus sp. indicates presence but does not quantify relative abundance.

Biosynthesis of Unsaturated Cuticular Hydrocarbons

The biosynthesis of alkene CHCs is a multi-step process primarily occurring in specialized cells called oenocytes.[3][4] The pathway begins with fatty acid synthesis and involves a series of elongation, desaturation, and reduction steps, culminating in the formation of the final hydrocarbon.

The key steps are:

-

Fatty Acid Synthesis: A fatty acid synthase (FAS) complex produces an initial fatty acyl-CoA, typically palmitoyl-CoA (C16).[5]

-

Elongation: A series of membrane-bound elongase enzymes sequentially add two-carbon units to the growing acyl-CoA chain to achieve the desired length (e.g., C20 for eicosene).[3][5]

-

Desaturation: A specific acyl-CoA desaturase introduces a double bond at a precise position in the carbon chain (e.g., at the Δ9 position for 9-eicosene). The stereochemistry (Z or E) is determined by the specific desaturase enzyme.

-

Conversion to Hydrocarbon: The unsaturated fatty acyl-CoA is converted to the final hydrocarbon. This is widely believed to occur via a pathway involving reduction to an aldehyde, followed by oxidative decarbonylation catalyzed by a P450 enzyme (CYP4G family).[3][4]

References

Physical and chemical properties of (E)-icos-9-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and known biological interactions of (E)-icos-9-ene. The information is intended for professionals in research and development who require detailed technical data on this long-chain monounsaturated alkene.

Compound Identification and Properties

(E)-icos-9-ene is a 20-carbon long-chain alkene with a single double bond between carbon 9 and 10, existing in the trans (E) configuration.[1] It is a lipophilic molecule found in various natural sources, including certain plants and microorganisms.[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for (E)-icos-9-ene.

| Identifier | Value | Source |

| IUPAC Name | (E)-icos-9-ene | PubChem[2] |

| CAS Number | 42448-90-8 | Smolecule[3] |

| Molecular Formula | C₂₀H₄₀ | PubChem[2] |

| Molecular Weight | 280.5 g/mol | PubChem[2] |

| Canonical SMILES | CCCCCCCCCC/C=C/CCCCCCCC | PubChem[2] |

| InChI | InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | PubChem[2] |

| InChIKey | UVLKUUBSZXVVDZ-HTXNQAPBSA-N | PubChem[2] |

| Synonyms | 9-Eicosene, (E)-; (9E)-9-Icosene; Icos-9-ene | PubChem[2] |

Physical and Chemical Properties

Quantitative physical and chemical property data for (E)-icos-9-ene are primarily based on computational models. Experimental data is limited but includes the Kovats Retention Index, a key parameter in gas chromatography.

| Property | Value | Unit | Type | Source |

| Normal Melting Point (Tfus) | 310.08 | K | Computed | Cheméo[4] |

| Normal Boiling Point (Tboil) | 661.16 | K | Computed | Cheméo[4] |

| XLogP3-AA | 10.1 | Computed | PubChem[2] | |

| Topological Polar Surface Area | 0 | Ų | Computed | PlantaeDB[5] |

| Rotatable Bond Count | 16 | Computed | PlantaeDB[5] | |

| Kovats Retention Index | 1914 | Experimental | NIST[6] |

Spectroscopic Data (Expected)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The protons on the double bond (-CH=CH-) are expected to appear as a multiplet around 5.4 ppm. A key feature for confirming the (E)-configuration would be a large coupling constant (J), typically in the range of 12–18 Hz, for these vinylic protons.[1] The allylic protons (-CH₂-CH=) would likely appear around 2.0 ppm, with the remaining aliphatic methylene protons forming a broad signal around 1.2-1.4 ppm, and the terminal methyl protons appearing as a triplet around 0.9 ppm. |

| ¹³C NMR | The carbons of the double bond (C9 and C10) are expected to have chemical shifts in the olefinic region, approximately 130-131 ppm. The signals for the numerous sp³ hybridized carbons in the long alkyl chains would appear in the upfield region of the spectrum (approx. 14-33 ppm). |

| Infrared (IR) | The key diagnostic peak would be the C=C stretching vibration, which for a trans-alkene is typically weak and found around 1665-1675 cm⁻¹. A more prominent and useful peak is the C-H out-of-plane bending vibration for the trans C-H bonds, which should appear as a strong band around 960-975 cm⁻¹. |

| Mass Spectrometry (MS) | In a GC-MS analysis, (E)-icos-9-ene would show a molecular ion peak (M⁺) at m/z = 280.5. The fragmentation pattern would be characterized by a series of losses of alkyl fragments, leading to clusters of peaks separated by 14 mass units (CH₂). |

Experimental Protocols

The synthesis of (E)-icos-9-ene can be achieved through several established organic chemistry methodologies. The following protocols are adapted from general procedures for long-chain alkene synthesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the double bond at a specific location with good stereocontrol, favoring the (E)-isomer when using non-stabilized ylides under salt-free conditions or specific stabilized ylides. To synthesize (E)-icos-9-ene, the reaction would involve undecyltriphenylphosphonium bromide and nonanal.

Step 1: Preparation of Undecyltriphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add 1-bromoundecane to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature, followed by further cooling in an ice bath.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Nonanal

-

Suspend the dried undecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

References

- 1. 9-Eicosene, (E)- | 42448-90-8 | Benchchem [benchchem.com]

- 2. 9-Eicosene, (E)- | C20H40 | CID 5365037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 9-Eicosene, (E)- | 42448-90-8 [smolecule.com]

- 4. 9-Eicosene (CAS 42448-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. plantaedb.com [plantaedb.com]

- 6. 9-Eicosene [webbook.nist.gov]

(E)-9-Eicosene in Insect Chemical Communication: A Technical Guide

An In-depth Whitepaper on the Core Principles, Methodologies, and Broader Context of Long-Chain Alkenes in Insect Semiochemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-9-Eicosene is a long-chain monoalkene that, while detected in contexts relevant to insect biology, is not a widely documented primary pheromone in the current scientific literature. However, its structural characteristics are highly representative of a class of compounds—cuticular hydrocarbons (CHCs)—that are fundamental to insect chemical communication. This technical guide provides a comprehensive overview of the functional roles of analogous long-chain alkenes in insects, details the rigorous experimental protocols required for their characterization, and presents the established signaling pathways through which these semiochemicals are perceived. By examining closely related and well-documented compounds, this paper serves as a foundational resource for researchers investigating the potential roles of (E)-9-eicosene or other novel long-chain alkenes in insect behavior and for professionals exploring new targets for pest management and drug development.

Introduction: The Role of Long-Chain Alkenes in Insect Communication

Insects utilize a sophisticated chemical language to navigate their environment and interact with conspecifics. This communication is largely mediated by semiochemicals, which include pheromones (for intraspecific communication) and allelochemicals (for interspecific communication). Among the vast array of insect semiochemicals, cuticular hydrocarbons are of paramount importance.[1] Primarily serving to prevent desiccation, this lipid layer on the insect's cuticle is also a rich source of signaling molecules.[1]

Long-chain alkenes, such as (E)-9-eicosene, are common components of these cuticular hydrocarbon profiles.[1] While direct evidence for (E)-9-eicosene as a primary pheromone is limited, its homologs and isomers play critical roles in various insect species. For instance, (Z)-9-tricosene acts as a male-produced aphrodisiac in the spider Pholcus beijingensis, and (Z)-9-pentacosene is a contact sex pheromone for the female locust borer, Megacyllene robiniae.[2][3] These compounds often function as short-range or contact pheromones, conveying information about species, sex, reproductive status, and social caste.

Data on Functionally Characterized Long-Chain Alkene Pheromones

To provide a quantitative framework for understanding the potential bioactivity of (E)-9-eicosene, this section summarizes data from studies on its close structural analogs.

| Compound | Insect/Arachnid Species | Pheromone Type | Function | Quantitative Data | Reference |

| (Z)-9-Tricosene | Pholcus beijingensis (Spider) | Male Aphrodisiac | Stimulates female mating behavior | Mean amount on males: 0.114 ± 0.036 µg | [2] |

| (Z)-9-Pentacosene | Megacyllene robiniae (Locust Borer) | Contact Sex Pheromone | Elicits the complete male mating sequence | 16.4 ± 1.3% of total female cuticular hydrocarbons | [3] |

Experimental Protocols for Pheromone Characterization

The identification and functional characterization of a potential pheromone like (E)-9-eicosene involves a multi-step, rigorous process.

Pheromone Extraction

-

Solvent Extraction: This is a common method for obtaining cuticular hydrocarbons.

-

Sample Preparation: Live or recently frozen insects are used. For species- and sex-specific pheromones, individuals are segregated accordingly.

-

Immersion: Insects are briefly immersed (typically for 1-10 minutes) in a non-polar solvent such as hexane.[4] This short duration is intended to minimize the extraction of internal lipids.

-

Filtration and Concentration: The solvent extract is filtered to remove debris and then concentrated under a gentle stream of nitrogen to a desired volume.

-

-

Solid-Phase Microextraction (SPME): A non-lethal technique for sampling volatile or surface-bound compounds.

-

Fiber Selection: A fiber with a suitable coating (e.g., polydimethylsiloxane, PDMS) is chosen.

-

Sampling: The fiber is gently wiped over the cuticle of a live, immobilized insect.[3]

-

Desorption: The adsorbed compounds are thermally desorbed directly into the injection port of a gas chromatograph.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of a chemical blend.[4][5]

-

Injection: The concentrated extract or SPME fiber is introduced into the GC.

-

Separation: The sample is vaporized and travels through a capillary column (e.g., DB-5ms). Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a molecular fingerprint, is compared against spectral libraries (e.g., NIST) for identification.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.[4]

Bioassays for Functional Characterization

-

Behavioral Assays: These are designed to determine the behavioral response of an insect to a specific compound or blend.

-

Arena Assays: An insect is placed in a controlled environment (e.g., a Petri dish or a larger arena) with a stimulus and a control object. The stimulus could be a glass dummy coated with the synthetic compound, while the control is treated with solvent only.[3]

-

Y-Tube Olfactometer: This is used to test for airborne pheromones. An insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the test compound and the other a solvent control. The insect's choice and the time spent in each arm are recorded.

-

-

Electrophysiological Assays: These measure the response of the insect's olfactory system.

-

Electroantennography (EAG): An antenna is excised and mounted between two electrodes. Puffs of air containing the test compound are passed over the antenna, and the resulting change in electrical potential across the antenna is recorded. This indicates whether the antenna's olfactory sensory neurons can detect the compound.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique links the separation capabilities of GC with the sensitivity of EAG. The effluent from the GC column is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other being passed over an antenna. This allows for the precise identification of which compounds in a complex mixture are biologically active.[6]

-

Visualizing Workflows and Pathways

Experimental Workflow for Pheromone Identification

Caption: Workflow for insect pheromone identification and validation.

Generalized Olfactory Signaling Pathway

Caption: Generalized insect olfactory signal transduction pathway.

Conclusion and Future Directions

While (E)-9-eicosene is not currently established as a major insect pheromone, its structural similarity to known active cuticular hydrocarbons suggests its potential for a role in chemical communication in some species. The methodologies detailed in this guide provide a robust framework for investigating such a role. Future research should focus on broad-spectrum screening of insect cuticular hydrocarbon profiles, followed by targeted GC-EAD and behavioral assays to identify the function of previously uncharacterized alkenes. Such studies are essential for expanding our understanding of insect chemical ecology and for the development of novel, species-specific pest management strategies. The synthesis of (E)-9-eicosene and its isomers will be a critical step in enabling these future bioassays.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Preliminary Anticancer Research on (E)-9-Eicosene: An Overview of Current Evidence from Phytochemical Studies

Disclaimer: This technical guide addresses the current state of preliminary anticancer research concerning (E)-9-Eicosene. It is crucial to note that dedicated, in-depth studies on the isolated compound (E)-9-Eicosene and its specific anticancer properties are not extensively available in publicly accessible scientific literature. The information presented herein is synthesized from research on various plant extracts that have demonstrated cytotoxic or anticancer activities and have been identified to contain (E)-9-Eicosene as one of their chemical constituents. The biological effects described are attributable to the complex mixture of compounds within the extracts, and not solely to (E)-9-Eicosene.

Introduction

(E)-9-Eicosene is a long-chain unsaturated hydrocarbon that has been identified as a phytochemical component in a variety of plant species. While research specifically targeting the anticancer potential of purified (E)-9-Eicosene is limited, its presence in several plant extracts exhibiting cytotoxic and pro-apoptotic effects on cancer cell lines suggests it may contribute to their overall bioactivity. This document provides a summary of the available data on these plant extracts, general experimental protocols for assessing anticancer activity, and a look at common signaling pathways implicated in cancer cell death.

Anticancer Activity of Plant Extracts Containing (E)-9-Eicosene

(E)-9-Eicosene has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis in several plant extracts investigated for their pharmacological properties, including anticancer effects. It is important to reiterate that the anticancer activities observed in these studies are due to the synergistic or individual effects of the multitude of compounds present in the extracts.

Data on Plant Extracts

The following table summarizes findings from studies on plant extracts containing 9-Eicosene, detailing the plant species, the type of extract, the cancer cell lines tested, and the observed biological activities.

| Plant Species | Extract Type | Cancer Cell Line(s) | Key Findings |

| Urena lobata | Methanol and Ethanol Leaf Extracts | Not specified in available abstracts | Identified 9-Eicosene as a bioactive compound. The extracts were noted to contain compounds with known antimicrobial, antioxidant, and anticancer activities. |

| Lentinus squarrosulus | Aqueous Extract | Not specified in available abstracts | GC-MS analysis revealed the presence of 9-Eicosene among other bioactive compounds with known pharmacological activities, including antioxidant properties. |

Note: Specific quantitative data, such as IC50 values for the extracts where 9-Eicosene was identified, are not consistently provided in the initial search results. The research highlights the presence of the compound within a mixture that shows biological activity.

Experimental Protocols

Detailed experimental protocols for the specific studies identifying 9-Eicosene were not available. However, a standard methodology for assessing the in vitro anticancer activity of plant extracts, the MTT assay, is described below. This protocol is a generalized representation of a common technique used in such research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the plant extract. A vehicle control (medium with the solvent used to dissolve the extract) and a negative control (untreated cells) are also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is then determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

As the specific mechanism of action for (E)-9-Eicosene is unknown, a generalized diagram of the apoptosis signaling pathway, which is a common target for anticancer compounds, is provided. Additionally, a typical workflow for screening plant extracts for anticancer activity is illustrated.

Caption: A generalized workflow for the discovery of anticancer compounds from plant sources.

Caption: A simplified diagram of the extrinsic and intrinsic pathways of apoptosis in cancer cells.

Conclusion and Future Directions

The presence of (E)-9-Eicosene in plant extracts with demonstrated anticancer activity is noteworthy, but it is insufficient to conclude that (E)-9-Eicosene itself is a potent anticancer agent. The observed effects are likely the result of a complex interplay between the various phytochemicals within the extracts.

To ascertain the specific role of (E)-9-Eicosene in cancer, future research should focus on:

-

Isolation and Purification: Isolating (E)-9-Eicosene to a high degree of purity to enable studies on the single compound.

-

In Vitro Cytotoxicity: Evaluating the cytotoxic effects of pure (E)-9-Eicosene against a panel of human cancer cell lines to determine its IC50 values.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which (E)-9-Eicosene may induce cancer cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

-

In Vivo Efficacy: Assessing the antitumor activity of (E)-9-Eicosene in preclinical animal models of cancer.

Such studies are essential to validate whether (E)-9-Eicosene has potential as a standalone or synergistic anticancer compound and to provide a solid foundation for any further drug development efforts. Without this dedicated research, its role in the observed anticancer activities of plant extracts remains speculative.

Literature review of 9-Eicosene, (E)- biological activity

(E)-9-Eicosene , a long-chain monounsaturated alkene, has been identified as a component in various natural sources, including plants, insects, and microorganisms. Preliminary research suggests its involvement in a range of biological activities, from chemical communication in insects to potential antimicrobial and anticancer properties. This technical guide provides a comprehensive review of the current literature on the biological activities of (E)-9-eicosene, summarizing key findings, experimental methodologies, and proposed mechanisms of action.

Pheromonal Activity

(E)-9-Eicosene is recognized as a component of the cuticular hydrocarbons of several insect species, where it plays a role in chemical communication, acting as a pheromone.[1][2] Cuticular hydrocarbons are crucial for preventing desiccation and are also involved in species and sex recognition, mating behavior, and social interactions.

While the specific role and potency of (E)-9-eicosene can vary between insect species, its presence is a key indicator of its involvement in their chemical ecology. The precise behavioral responses elicited by this compound, and its synergy with other semiochemicals, are areas requiring further detailed investigation.

Experimental Protocols for Pheromone Bioassays

Standard techniques are employed to evaluate the pheromonal activity of compounds like (E)-9-eicosene. These assays are designed to observe and quantify behavioral responses in a controlled environment.

Electroantennography (EAG) : This technique measures the electrical response of an insect's antenna to a specific volatile compound. It is a primary screening tool to determine if an insect can detect a particular chemical.

Behavioral Assays : These assays are conducted in wind tunnels or olfactometers to observe the insect's behavioral response to a chemical stimulus. Common observed behaviors include upwind flight, landing at the source, and mating displays. The dose-dependent nature of these responses is often recorded to determine the optimal concentration for eliciting a specific behavior.

Antimicrobial Activity

Several studies have identified (E)-9-eicosene as a constituent of plant and microbial extracts that exhibit antimicrobial properties.[2][3] These extracts have shown inhibitory activity against a range of pathogenic bacteria and fungi. However, it is important to note that these studies have tested the activity of the entire extract, and the specific contribution of (E)-9-eicosene to the observed effects has not been definitively determined.

One study on the secondary metabolites of Photorhabdus sp. strain ETL, a bacterium symbiotic to an insect pathogenic nematode, identified (E)-9-eicosene as one of the produced compounds. The crude extract of this bacterium displayed significant antimicrobial activity against several human pathogenic bacteria.[3]

Table 1: Antimicrobial Activity of Extracts Containing (E)-9-Eicosene

| Source Organism | Extract Type | Test Organism(s) | Observed Effect | Quantitative Data (for extract) | Citation(s) |

| Photorhabdus sp. strain ETL | Crude Secondary Metabolite Extract | Bacillus cereus, Escherichia coli, Klebsiella oxytoca, Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus epidermidis, Staphylococcus saprophyticus | Inhibition of bacterial growth | MIC values ranging from 0.0625 to 1.000 mg/mL | [3] |

| Urena lobata | Ethanol and Methanol Leaf Extracts | General antimicrobial activity mentioned | Not specified | Not specified | [4][5] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Standard methods are used to assess the antimicrobial activity of natural products. Given the lipophilic nature of (E)-9-eicosene, modifications to standard protocols may be necessary to ensure proper dispersion in aqueous media.

Broth Microdilution Method : This is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound. The compound is serially diluted in a 96-well plate containing liquid growth medium and a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation. For lipophilic compounds, a co-solvent like dimethyl sulfoxide (DMSO) or a surfactant like Tween 80 may be used to aid in solubilization.

Agar Disk Diffusion Method : A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a "zone of inhibition" around the disk. The diameter of this zone is proportional to the antimicrobial activity.

Anticancer Activity

The potential of (E)-9-eicosene as an anticancer agent has been suggested by studies on plant extracts containing this compound.[5] These extracts have demonstrated cytotoxic effects against various cancer cell lines. As with its antimicrobial activity, the research to date has focused on crude extracts, and the specific anticancer activity of pure (E)-9-eicosene remains to be elucidated.

Table 2: Anticancer Activity of Extracts Containing (E)-9-Eicosene

| Source Organism | Extract Type | Cancer Cell Line(s) | Observed Effect | Quantitative Data (for extract) | Citation(s) |

| Urena lobata | Ethanol and Methanol Leaf Extracts | General cytotoxic activity mentioned | Not specified | Not specified | [4][5] |

Experimental Protocols for Cytotoxicity Assays

The initial assessment of anticancer potential is typically performed in vitro using cancer cell lines.

MTT Assay : This is a colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells. A decrease in the number of viable cells after treatment with a compound is indicative of a cytotoxic effect. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a standard measure of a compound's cytotoxic potency.

Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of (E)-9-eicosene are not yet well understood.

For its antimicrobial activity , it is hypothesized that as a long-chain hydrocarbon, (E)-9-eicosene may disrupt the integrity of bacterial cell membranes. This disruption could lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

In the context of anticancer activity , the induction of apoptosis (programmed cell death) is a common mechanism for many anticancer compounds. While not specifically demonstrated for (E)-9-eicosene, it is plausible that it could trigger apoptotic pathways in cancer cells. Further research is needed to identify the specific molecular targets and signaling cascades that may be involved.

Conclusion and Future Directions

The available literature suggests that (E)-9-eicosene is a biologically active molecule with potential applications in pest management, as an antimicrobial agent, and possibly in cancer therapy. However, a significant portion of the current evidence is based on studies of complex natural extracts where (E)-9-eicosene is one of many components.

To fully understand the biological activities and therapeutic potential of (E)-9-eicosene, future research should focus on:

-

Synthesis and Purification : The chemical synthesis or isolation of pure (E)-9-eicosene is crucial for conducting definitive biological assays.

-

Quantitative Biological Evaluation : Comprehensive dose-response studies are needed to determine the precise potency (e.g., EC50, MIC, IC50 values) of the pure compound in various biological systems.

-

Mechanism of Action Studies : In-depth investigations are required to elucidate the specific molecular targets and signaling pathways through which (E)-9-eicosene exerts its effects.

-

In Vivo Studies : Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of (E)-9-eicosene for any potential therapeutic applications.

By addressing these research gaps, a clearer picture of the biological role of (E)-9-eicosene will emerge, paving the way for its potential use in various scientific and industrial applications.

References

- 1. Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

(E)-9-Eicosene: A Review of its Occurrence, Analysis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(E)-9-Eicosene, a long-chain monounsaturated hydrocarbon, is a naturally occurring compound found in a variety of plant species. While not a typical constituent of volatile essential oils due to its high molecular weight and low volatility, it is present in certain plant extracts and has garnered scientific interest for its potential biological activities, including antimicrobial and cytotoxic properties.

This technical guide provides a comprehensive overview of (E)-9-Eicosene, focusing on its documented occurrence in the plant kingdom, detailed analytical methodologies for its identification and quantification, and a summary of its known biological functions. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and industrial applications of this and similar long-chain alkenes.

Occurrence and Quantitative Data

(E)-9-Eicosene has been identified as a phytochemical in various plant extracts. Unlike the more volatile terpenes that dominate essential oil profiles, long-chain hydrocarbons like eicosene are typically extracted using less polar solvents.[1] The concentration of (E)-9-Eicosene can vary significantly depending on the plant species, geographical location, and the extraction method employed.

Recent research has identified its presence in several plants, often in the context of broader phytochemical screenings. For instance, a 2024 study on Iris kashmiriana flowers reported a significant presence of 9-Eicosene.[2] Other documented plant sources include Alangium salviifolium, Syzygium samarangense, Terminalia chebula, Croton bonplandianum, and Enantia chlorantha.[3]

The table below summarizes the quantitative data available for (E)-9-Eicosene and similar long-chain alkenes in various plant sources.

| Plant Species | Plant Part | Compound | Concentration (%) | Extraction Method | Analytical Method | Reference |

| Iris kashmiriana | Flower | 9-Eicosene | 14.61 | Ethanolic | GC-MS | [2] |

| Terminalia chebula | Fruit | 9-Octadecene | 3.68 | Not Specified | GC-MS | [3] |

| Croton bonplandianum | Not Specified | 7-Hexadecene | 9.47 | Not Specified | GC-MS | [3] |

Experimental Protocols

The identification and quantification of (E)-9-Eicosene in plant matrices rely on established analytical chemistry techniques. The primary method is Gas Chromatography coupled with Mass Spectrometry (GC-MS), which is ideal for separating and identifying individual components within a complex mixture.

A generalized protocol for the extraction of (E)-9-Eicosene from plant material is as follows:

-

Drying and Pulverization : The plant material (e.g., leaves, flowers) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : A non-polar or semi-polar solvent is used to extract the phytochemicals. Serial solvent extraction may be performed with solvents of increasing polarity, such as chloroform, acetone, and methanol, to isolate different classes of compounds.[1] (E)-9-Eicosene, being a hydrocarbon, will preferentially dissolve in non-polar solvents like chloroform or hexane.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

GC-MS is the cornerstone for analyzing extracts for the presence of (E)-9-Eicosene.

-

Principle : The technique separates compounds based on their boiling points and polarity as they pass through a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum (a "fingerprint") that allows for definitive identification.

-

Instrumentation : A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5) and a mass spectrometer detector.[4]

-

Methodology :

-

Injection : A small volume of the redissolved plant extract is injected into the GC inlet, where it is vaporized.

-

Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through the column. The temperature of the column is gradually increased (a temperature program) to elute compounds in order of their boiling points.

-

Detection & Identification : As compounds exit the column, they enter the mass spectrometer. They are bombarded with electrons, causing ionization and fragmentation. The resulting fragmentation pattern is compared against a spectral library (e.g., NIST) to identify the compound.[3] The retention time (the time it takes for the compound to travel through the column) provides an additional layer of confirmation.[3]

-

The following diagram illustrates a generalized workflow for the extraction and analysis of (E)-9-Eicosene from plant sources.

Biological Activities and Signaling

While research into the specific biological roles of (E)-9-Eicosene is ongoing, preliminary studies have indicated several potential therapeutic properties. It is often identified in plant extracts that exhibit antimicrobial, antioxidant, and cytotoxic activities.[2][3]

-

Antimicrobial Activity : Extracts containing (E)-9-Eicosene have shown inhibitory effects against various bacteria, such as Staphylococcus aureus and Escherichia coli.[3] The proposed mechanism involves the disruption of the bacterial cell membrane due to the lipophilic nature of the long hydrocarbon chain, leading to increased permeability and cell death.[5]

-

Cytotoxic/Anticancer Properties : Studies have reported that 9-Eicosene possesses cytotoxic properties.[2] The exact mechanisms are not fully elucidated but may involve interactions with cell membranes or induction of apoptosis.

It is important to note that (E)-9-Eicosene is an isomer of (Z)-9-Eicosene and a close structural relative of (Z)-9-Tricosene (Muscalure), the well-known sex pheromone of the housefly (Musca domestica).[6][7] This highlights the diverse roles of long-chain alkenes in nature, from plant defense and chemical ecology to insect communication. The signaling pathway for pheromones like Muscalure involves binding to specific olfactory receptors on insect antennae, triggering a neural response that leads to a behavioral change (e.g., attraction).[8][9]

The diagram below conceptualizes the proposed antimicrobial mechanism of action for lipophilic compounds like (E)-9-Eicosene.

Conclusion and Future Directions

(E)-9-Eicosene represents a class of long-chain hydrocarbons found in various medicinal plants that are gaining attention for their bioactive potential. While not a component of traditional essential oils, its presence in plant extracts warrants further investigation. Future research should focus on isolating the pure compound to definitively ascertain its specific biological activities, elucidating its mechanisms of action, and exploring its potential for development into novel therapeutic agents. Furthermore, investigating its biosynthetic pathways in plants could open avenues for biotechnological production.

References

- 1. Buy 9-Eicosene, (E)- | 42448-90-8 [smolecule.com]

- 2. Phytochemical characterization and biomedical potential of Iris kashmiriana flower extracts: a promising source of natural antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Eicosene, (E)- | 42448-90-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Essential Oils: Chemistry and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 7. Buy Muscalure | 27519-02-4 [smolecule.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

A Technical Guide to the Spectroscopic Characterization of (E)-9-Eicosene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data and experimental protocols for the characterization of (E)-9-eicosene. (E)-9-Eicosene is a long-chain, monounsaturated hydrocarbon with the molecular formula C₂₀H₄₀.[1][2] Its structure is characterized by a twenty-carbon chain with a double bond in the trans (E) configuration at the ninth carbon.[1][2] This compound is found in various natural sources and is of interest for its potential biological activities. Accurate characterization using spectroscopic methods is crucial for its identification and quality control in research and development.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₄₀ |

| Molecular Weight | 280.53 g/mol [1] |

| IUPAC Name | (E)-icos-9-ene |

Spectroscopic Data

The following sections present the expected spectroscopic data for (E)-9-eicosene based on typical values for long-chain trans-alkenes and available information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of the double bond and its trans configuration. The key diagnostic signals are those of the vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-9-Eicosene

| Protons | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Coupling Constant (J) Hz |

| -CH=CH- | 5.3 - 5.5 | Multiplet | 2H | J = ~15 Hz (trans) |

| =CH-CH₂- | 1.9 - 2.1 | Multiplet | 4H | |

| -CH₂- (chain) | 1.2 - 1.4 | Broad singlet | ~28H | |

| -CH₃ | 0.8 - 0.9 | Triplet | 6H | J = ~7 Hz |

Note: The trans-configuration is confirmed by the large coupling constant (typically 12-18 Hz) of the vinylic protons.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy